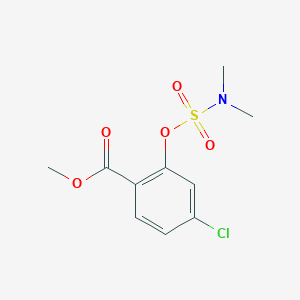

2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate is a chemical compound with the molecular formula C10H12ClNO5S and a molecular weight of 293.72 g/mol . This compound is known for its unique chemical structure, which includes an acetyl group, a chlorophenyl group, and a dimethylsulfamate group. It is used in various scientific research applications due to its distinct properties.

Preparation Methods

The synthesis of 2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate involves several steps. One common method includes the reaction of 2-acetyl-5-chlorophenol with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

Biology: This compound is used in biochemical assays to investigate enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the dimethylsulfamate group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate can be compared with similar compounds such as:

2-acetyl-4-chlorophenyl-N,N-dimethylsulfamate: Similar structure but with the chlorine atom in a different position, affecting its reactivity and binding properties.

2-acetyl-5-bromophenyl-N,N-dimethylsulfamate: Bromine substitution instead of chlorine, leading to different chemical and physical properties.

2-acetyl-5-chlorophenyl-N,N-diethylsulfamate: Variation in the alkyl groups attached to the sulfamate, influencing solubility and biological activity.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.

Biological Activity

2-Acetyl-5-chlorophenyl-N,N-dimethylsulfamate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring an acetyl group, a chlorophenyl moiety, and a dimethylsulfamate group, suggests potential biological activities that merit investigation.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN2O3S. The compound's structure can be broken down into key functional groups:

- Acetyl Group : Contributes to reactivity and potential enzyme inhibition.

- Chlorophenyl Group : Enhances hydrophobic interactions, possibly affecting binding affinity to biological targets.

- Dimethylsulfamate Group : Involved in hydrogen bonding and electrostatic interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The mechanism involves:

- Enzyme Inhibition : The acetyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity.

- Binding Affinity Modulation : The chlorophenyl group may enhance the compound's binding affinity through hydrophobic interactions, while the dimethylsulfamate group contributes to the overall stability of the complex formed with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, demonstrating significant inhibition of growth at certain concentrations.

Table 1: Antimicrobial Activity Against Different Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it was tested against small-cell lung cancer (H146) cells, where it induced apoptosis effectively.

Case Study: Anticancer Effects in H146 Cell Line

In a study involving SCID mice bearing H146 xenograft tumors, treatment with this compound resulted in:

- Tumor Regression : Notable reduction in tumor size was observed post-treatment.

- Apoptosis Induction : Markers such as cleaved PARP and caspase-3 were significantly elevated, indicating robust apoptotic activity .

Comparison with Similar Compounds

To understand the specificity and potential advantages of this compound over similar compounds, a comparative analysis was conducted:

Table 2: Comparison with Related Compounds

| Compound | Structure Similarity | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|---|

| 2-Acetyl-4-chlorophenyl-N,N-dimethylsulfamate | Moderate | Higher (15 µg/mL) | Lower (40 µg/mL) |

| 2-Acetyl-5-bromophenyl-N,N-dimethylsulfamate | High | Moderate (25 µg/mL) | Moderate (30 µg/mL) |

Properties

IUPAC Name |

methyl 4-chloro-2-(dimethylsulfamoyloxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO5S/c1-12(2)18(14,15)17-9-6-7(11)4-5-8(9)10(13)16-3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVIKCKMZHRQQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.